molecular formula C9H18INO2 B13748357 1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide methyl ester CAS No. 22041-31-2

1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide methyl ester

Cat. No.: B13748357
CAS No.: 22041-31-2
M. Wt: 299.15 g/mol
InChI Key: CRIVZCWQXMNFTO-UHFFFAOYSA-M
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Description

1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide methyl ester is a chemical compound that belongs to the class of quaternary ammonium salts. This compound is characterized by the presence of a pyrrolidinium ring, a carboxyethyl group, and an iodide ion. It is often used in various chemical reactions and has applications in scientific research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide methyl ester typically involves the reaction of 1-methylpyrrolidine with an appropriate carboxyethylating agent, followed by quaternization with methyl iodide. The reaction conditions often include:

    Solvent: Common solvents used include acetonitrile or dichloromethane.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts such as potassium carbonate or sodium hydroxide may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the iodide ion with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrolidinium compounds depending on the nucleophile used.

Scientific Research Applications

1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies involving cell membrane interactions and transport mechanisms.

    Medicine: Investigated for potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, thereby influencing various biochemical pathways. The presence of the quaternary ammonium group allows it to interact with negatively charged sites on proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Carboxyethyl)-1-methylpyrrolidinium bromide methyl ester
  • 1-(2-Carboxyethyl)-1-methylpyrrolidinium chloride methyl ester
  • 1-(2-Carboxyethyl)-1-methylpyrrolidinium fluoride methyl ester

Uniqueness

1-(2-Carboxyethyl)-1-methylpyrrolidinium iodide methyl ester is unique due to the presence of the iodide ion, which can influence its reactivity and interaction with other molecules. The iodide ion can participate in specific substitution reactions that may not be as efficient with other halides.

Properties

22041-31-2

Molecular Formula

C9H18INO2

Molecular Weight

299.15 g/mol

IUPAC Name

methyl 3-(1-methylpyrrolidin-1-ium-1-yl)propanoate;iodide

InChI

InChI=1S/C9H18NO2.HI/c1-10(6-3-4-7-10)8-5-9(11)12-2;/h3-8H2,1-2H3;1H/q+1;/p-1

InChI Key

CRIVZCWQXMNFTO-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCCC1)CCC(=O)OC.[I-]

Origin of Product

United States

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